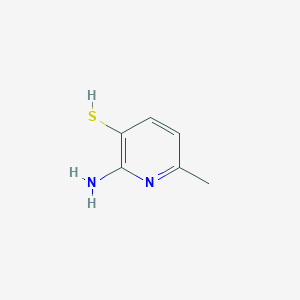

2-Amino-6-methylpyridine-3-thiol

Description

BenchChem offers high-quality 2-Amino-6-methylpyridine-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-methylpyridine-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-methylpyridine-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSTXGHYXQWIEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481315 | |

| Record name | 2-Amino-6-methylpyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33761-31-8 | |

| Record name | 2-Amino-6-methylpyridine-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Amino-6-methylpyridine-3-thiol: Technical Guide

This guide outlines the synthesis of 2-Amino-6-methylpyridine-3-thiol (also known as 2-amino-6-methyl-3-pyridinethiol), a critical scaffold in medicinal chemistry used primarily for developing kinase inhibitors and modifying heterocyclic cores.[1]

The methodology focuses on the Oxidative Thiocyanation-Cyclization route (Kaufmann-type reaction), which is the industry standard for introducing sulfur at the 3-position of 2-aminopyridines due to its regioselectivity and scalability.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Amino-6-methylpyridine-3-thiol CAS: 33761-31-8 Core Application: Precursor for thiazolo[4,5-b]pyridines, kinase inhibitors, and radioprotective agents.[1]

The synthesis presents a regioselectivity challenge. Direct electrophilic sulfenylation of 2-amino-6-methylpyridine is difficult to control.[1] Therefore, the strategy utilizes a "Masked Thiol" approach. We first lock the sulfur into a thiazole ring fused to the pyridine, then hydrolyze it to reveal the free thiol.[1]

Retrosynthetic Logic:

-

Target: 3-Thiol derivative.

-

Disconnection: C–S bond formation via heterocyclization.[1]

-

Precursor: 2-Amino-5-methylthiazolo[4,5-b]pyridine .

-

Starting Material: 2-Amino-6-methylpyridine (commercially available).[1]

Retrosynthesis Diagram

Figure 1: Retrosynthetic strategy utilizing the thiazolo-fusion as a protective group for the thiol moiety.[1]

Reaction Mechanism: The "Masked Thiol" Route[1]

This synthesis proceeds in two distinct chemical phases.[1][2][3][4][5][6][7] Understanding the electron flow in the first phase is critical for minimizing side products (e.g., ring bromination).

Phase 1: Oxidative Thiocyanation & Cyclization

The reaction of the aminopyridine with sodium thiocyanate (NaSCN) and bromine (

Mechanism Steps:

-

Activation: Bromine reacts with thiocyanate to form thiocyanogen bromide (

) or thiocyanogen ( -

Electrophilic Attack: The

species attacks the C3 position of the pyridine ring (activated by the C2-amino group).[1] -

Cyclization: The nitrogen of the C2-amino group attacks the carbon of the nitrile (SCN) group.[1]

-

Aromatization: Loss of ammonia/proton transfer results in the fused 2-aminothiazole ring.[1]

Phase 2: Alkaline Hydrolysis

The fused thiazole ring is stable under acidic conditions but labile to strong base.[1] Refluxing in NaOH attacks the C2 position of the thiazole (a guanidine-like carbon), opening the ring to release the thiolate at C3 and regenerating the amine at C2.[1]

Mechanistic Pathway Diagram

Figure 2: Mechanistic pathway from starting aminopyridine to final thiol.

Experimental Protocol

This protocol is scaled for a laboratory preparation (approx. 0.5 – 1.0 mol scale).

Materials Table

| Reagent | Role | Equiv. | Notes |

| 2-Amino-6-methylpyridine | Substrate | 1.0 | Solid, hygroscopic.[1] |

| Sodium Thiocyanate | Reagent | 3.0 - 3.5 | Excess ensures complete conversion.[1] |

| Bromine ( | Oxidant | 1.0 - 1.1 | Hazard: Highly toxic/corrosive.[1] Handle in hood. |

| Glacial Acetic Acid | Solvent | N/A | Must be anhydrous to prevent side reactions.[1] |

| NaOH (20% aq) | Hydrolysis | Excess | Strong base required for ring opening. |

Detailed Procedure

Step 1: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridine[1]

-

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Ensure the system is vented to a scrubber (HBr/HCN fumes).[1]

-

Dissolution: Dissolve 68 g (0.63 mol) of 2-amino-6-methylpyridine in 500 mL of glacial acetic acid. Cool the solution to 10°C .

-

Thiocyanate Addition: Add a suspension of 170 g (2.1 mol) sodium thiocyanate in 570 mL glacial acetic acid. Stir vigorously.

-

Bromination (Critical Step):

-

Prepare a solution of 30.5 mL (approx. 95 g) Bromine in 60 mL glacial acetic acid.

-

Add dropwise to the reaction mixture, maintaining the internal temperature below 15°C . Exotherm control is vital to prevent bromination of the methyl group or the pyridine ring.[1]

-

-

Reaction: After addition, stir at 10–15°C for 1 hour. Then, heat the mixture to 75–80°C for 30 minutes to drive the cyclization.

-

Workup:

-

Filter the hot solution to remove inorganic salts (NaBr).[1]

-

Concentrate the filtrate under reduced pressure to remove acetic acid.[1]

-

Resuspend the residue in water, neutralize with ammonium hydroxide (to pH 8-9), and filter the precipitate.

-

Purification: Recrystallize from isopropyl alcohol (with activated charcoal if dark).

-

Expected Intermediate: 2-Amino-5-methylthiazolo[4,5-b]pyridine (MP: ~150–160°C).[1]

-

Step 2: Hydrolysis to 2-Amino-6-methylpyridine-3-thiol[1]

-

Hydrolysis: Suspend 8 g of the thiazolo intermediate in 120 mL of 20% aqueous NaOH.

-

Reflux: Heat to reflux for 6–8 hours . The solution should become cloudy as the reaction proceeds.[1]

-

Isolation:

-

Filter the hot solution to remove insoluble impurities.[1]

-

Cool the filtrate and acidify carefully with glacial acetic acid or dilute HCl to pH 5–6 . Caution: Evolution of gases (

, -

Evaporate to dryness or extract.[1]

-

Extraction: Extract the residue with hot ligroin or ethyl acetate.[1]

-

-

Final Product: Evaporation of the solvent yields the target thiol.[1]

Experimental Workflow Diagram

Figure 3: Step-by-step experimental workflow.

Expertise & Troubleshooting (E-E-A-T)

Controlling Regioselectivity

The most common failure mode is the formation of 5-bromo-2-amino-6-methylpyridine.[1]

-

Solution: Ensure the temperature remains <15°C during bromination. High temperatures favor electrophilic aromatic substitution (bromination) over the formation of the thiocyanogen species.

Handling the Thiol (Oxidation)

2-Amino-6-methylpyridine-3-thiol is prone to dimerization (forming the disulfide) upon exposure to air.[1]

-

Protocol: Perform the hydrolysis and acidification under an Argon or Nitrogen atmosphere.

-

Storage: Store the final solid at -20°C under inert gas. If the product turns from yellow to dark orange/brown, it has likely oxidized.[1] It can be reduced back to the thiol using

in methanol or Zinc/Acetic acid.[1]

The "Ligroin" Extraction

Older literature (e.g., PrepChem) suggests hot ligroin. Modern labs may find Ethyl Acetate or Dichloromethane more effective, though the product is somewhat polar.[1] If extraction is difficult, salting out the aqueous phase with NaCl before extraction is recommended.[1]

References

-

PrepChem. "Synthesis of 2-amino-6-methylpyridine-3-thiol."[1] PrepChem.com.[1] Accessed 2024.[1] Link

-

Kaufmann, H. P. "Die Rhodanierung von Aminen und Phenolen."[1] Berichte der deutschen chemischen Gesellschaft, 1928. (Foundational method for thiocyanation/cyclization).

-

TCI Chemicals. "2-Amino-6-methylpyridine Product Specification." TCI Chemicals.[1] Link

-

Organic Syntheses. "2-Amino-6-methylbenzothiazole." Org.[1][8] Synth. 1942, 22, 16. (Analogous mechanism verification). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents [patents.google.com]

- 6. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google Patents [patents.google.com]

- 7. The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations [scirp.org]

- 8. Page loading... [wap.guidechem.com]

Methodological & Application

detailed synthesis protocol for 2-Amino-6-methylpyridine-3-thiol

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-Amino-6-methylpyridine-3-thiol (CAS: 33761-31-8). This molecule is a critical scaffold in medicinal chemistry, serving as a precursor for imidazopyridines and thiazolopyridines used in kinase inhibitors and anti-infectives.

Unlike generic thiocyanation protocols, this guide utilizes the Thiazolopyridine Ring-Opening Strategy . Direct thiocyanation of 2-aminopyridines often results in spontaneous cyclization to a thiazolo[4,5-b]pyridine intermediate. Rather than fighting this cyclization, this protocol harnesses it as an in situ protection group, which is subsequently hydrolyzed to yield the free thiol with high regioselectivity and purity.

Key Advantages of This Protocol

-

Regiocontrol: The amino group directs electrophilic attack exclusively to the 3-position.

-

Thiol Protection: The intermediate thiazole ring prevents premature oxidation of the thiol to disulfides during the initial steps.

-

Scalability: The process relies on inexpensive reagents (NH₄SCN, Br₂, NaOH) and avoids noble metal catalysts.

Retrosynthetic Analysis & Mechanism

The synthesis proceeds through two distinct stages:

-

Electrophilic Cyclization: Reaction of the starting aminopyridine with nascent thiocyanogen (generated in situ from ammonium thiocyanate and bromine) to form 2-amino-5-methylthiazolo[4,5-b]pyridine.

-

Alkaline Hydrolysis: Base-mediated opening of the thiazole ring to release the thiolate, which is then protonated to the target thiol.

Figure 1: Mechanistic pathway utilizing the thiazole intermediate as a masked thiol.

Safety & Handling

-

Bromine (Br₂): Highly corrosive and toxic lachrymator. Handle only in a functioning fume hood. Use glass or Teflon equipment; avoid metals.

-

Thiols: The product has a characteristic stench. All waste streams must be treated with bleach (sodium hypochlorite) to oxidize sulfur residues before disposal.

-

Hydrogen Cyanide Risk: While low, acidification of thiocyanate waste can liberate HCN. Ensure waste streams are basic before disposal.

Detailed Synthesis Protocol

Phase 1: Formation of the Thiazolo[4,5-b]pyridine Intermediate

Reagents:

-

2-Amino-6-methylpyridine (1.0 eq)

-

Ammonium Thiocyanate (or Sodium Thiocyanate) (3.3 eq)

-

Bromine (1.05 eq)

-

Glacial Acetic Acid (Solvent)[1]

Procedure:

-

Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 2-amino-6-methylpyridine (e.g., 68 g, 0.63 mol) in glacial acetic acid (500 mL).

-

Cooling: Cool the solution to 10–15°C using an ice/water bath.

-

Thiocyanate Addition: Add sodium thiocyanate (170 g, 2.1 mol) suspended in glacial acetic acid (570 mL). Note: The suspension may be thick; ensure vigorous stirring.

-

Bromination (Critical Step):

-

Prepare a solution of Bromine (30.5 mL, ~95 g) in glacial acetic acid (60 mL).

-

Add the bromine solution dropwise over 45–60 minutes.

-

Control: Maintain internal temperature below 20°C . Exotherms can lead to polymerization or over-bromination.

-

-

Reaction:

-

Stir at 10–15°C for 1 hour.

-

Remove the cooling bath and heat the mixture to 75–80°C for 30 minutes to drive the cyclization.

-

-

Isolation of Intermediate:

-

Filter the hot solution to remove inorganic salts (NaBr/NH4Br).

-

Concentrate the filtrate under reduced pressure to obtain the crude solid residue.

-

Optional Purification: Recrystallize from isopropyl alcohol/charcoal if high purity is required at this stage. (Target MP of intermediate: 150–160°C).[1]

-

Phase 2: Hydrolysis to the Thiol

Reagents:

-

Crude Thiazolo intermediate from Phase 1

-

Sodium Hydroxide (20% aqueous solution)[1]

-

Hydrochloric Acid (conc.) for acidification

Procedure:

-

Hydrolysis: Suspend the crude intermediate (e.g., 8 g scale) in 20% NaOH (120 mL).

-

Reflux: Heat to reflux (~100°C) for 6 hours . The solution should become cloudy but homogenous.

-

Workup:

-

Filter the hot solution to remove any insoluble impurities.

-

Acidification: Cool the filtrate to room temperature and carefully acidify with concentrated HCl to pH 5–6 . Caution: Evolution of H₂S or residual HCN is possible; perform in hood.

-

Evaporation: Evaporate the mixture to dryness under reduced pressure.

-

-

Extraction:

-

Extract the dry residue with hot ligroin (or hot ethyl acetate/ethanol mix if solubility is poor).

-

Filter the hot extract and allow it to cool.

-

-

Crystallization: The product, 2-amino-6-methylpyridine-3-thiol , crystallizes upon cooling.

-

Yield: Typical isolated yields range from 55–70%.

-

Target Melting Point: 133–138°C.[1]

-

Process Flow & Troubleshooting

Figure 2: Step-by-step process workflow with critical control points (QC).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Phase 1) | Temperature > 20°C during bromination. | Maintain strict temperature control. High temps cause polymerization. |

| Product is Discolored (Dark) | Oxidation of thiol to disulfide. | Perform hydrolysis and workup under Nitrogen/Argon atmosphere. Add trace sodium metabisulfite. |

| Incomplete Hydrolysis | Reflux time too short or NaOH too dilute. | Ensure full 6-hour reflux. Verify NaOH concentration is at least 20%.[1] |

| Low Solubility in Extraction | Ligroin is too non-polar. | Switch to Ethyl Acetate or a mix of EtOH/CHCl3 for extraction. |

Analytical Characterization

To validate the synthesis, the following analytical data should be obtained:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the thiazole proton (if isolated) and the appearance of the thiol proton (often broad, exchangeable) and the characteristic pyridine ring protons (two doublets if 3,6-disubstituted, but here 2,3,6-substituted, so expect singlets or coupled doublets depending on resolution).

-

Key Shift: Methyl group at ~2.3 ppm.

-

-

Mass Spectrometry (ESI+): [M+H]⁺ = 141.04 (Calculated for C₆H₈N₂S).

-

Melting Point: Sharp melting point at 133–138°C indicates high purity. A wide range suggests disulfide contamination.

References

-

PrepChem. Synthesis of 2-amino-6-methyl-3-pyridinethiol. Retrieved from [Link]

- Vertex Pharmaceuticals.Patent WO2007064883A2: Pyridyl inhibitors of influenza virus replication. (Contains analogous procedures for aminopyridine thiols).

- Kaufmann, H. P.Process for the preparation of 2-aminobenzothiazoles. (Foundational chemistry for the thiocyanation/cyclization mechanism). Berichte der deutschen chemischen Gesellschaft, 67, 946 (1934).

-

Organic Syntheses. 2-Amino-6-methylbenzothiazole. Coll. Vol. 3, p. 76 (1955). (Validates the thiocyanation/bromination methodology). Retrieved from [Link]

Sources

Protocol for the Purification of 2-Amino-6-methylpyridine-3-thiol via Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a comprehensive, in-depth guide for the purification of 2-Amino-6-methylpyridine-3-thiol, a crucial heterocyclic building block in medicinal chemistry and drug development.[1] The protocol details a systematic approach to recrystallization, a fundamental technique for achieving high purity of solid compounds.[2] Emphasis is placed on the rationale behind procedural steps, from solvent selection to crystal isolation, to ensure a robust and reproducible methodology. This guide also includes critical safety information, troubleshooting advice, and a visual workflow to aid researchers in obtaining material of the highest possible quality for their downstream applications.

Introduction: The Imperative for Purity

2-Amino-6-methylpyridine-3-thiol belongs to a class of substituted aminopyridines that are of significant interest in pharmaceutical research. Structural analogs have demonstrated a wide spectrum of biological activities, including potential applications as inhibitors of adenosine receptors for treating neurodegenerative diseases and as potassium channel openers.[1] The efficacy and safety of any synthesized active pharmaceutical ingredient (API) or intermediate are directly dependent on its purity profile. Impurities, which can arise from starting materials, byproducts, or degradation, can lead to altered biological activity, increased toxicity, and complications in downstream process development.[3]

Recrystallization is a powerful and widely used purification technique based on the principle of differential solubility.[4] An impure solid is dissolved in a hot solvent to create a saturated solution, which upon slow cooling, allows the desired compound to form highly organized, pure crystals, leaving impurities behind in the solution.[5] This document provides a detailed protocol grounded in the principles of physical organic chemistry to guide the scientist through the purification of 2-Amino-6-methylpyridine-3-thiol.

Foundational Knowledge: Compound Properties and Safety

A thorough understanding of the material's properties and hazards is a prerequisite for safe and effective handling.

2.1. Physicochemical Properties

| Property | 2-Amino-6-methylpyridine (Precursor) | 2-Amino-6-methylpyridine-3-thiol (Target) |

| Molecular Formula | C₆H₈N₂ | C₆H₈N₂S |

| Molecular Weight | 108.14 g/mol [6] | 140.21 g/mol |

| Appearance | White to light yellow crystals or powder[7] | Yellowish solid (typical for thiophenols) |

| Melting Point | 40-44 °C[7][8] | 133-138 °C[9] |

| Boiling Point | 208-209 °C[7] | Not readily available; likely high |

| Sensitivity | Hygroscopic; sensitive to air and light[10][11] | Likely sensitive to air (oxidation) and moisture |

2.2. Critical Safety and Handling (EHS)

Substituted aminopyridines are often toxic. The precursor, 2-amino-6-methylpyridine, is classified as toxic if swallowed and fatal in contact with skin.[6][10][12] It also causes skin and serious eye irritation and may cause respiratory irritation.[6][11]

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Inert Atmosphere: The thiol group (-SH) is susceptible to oxidation, which can form disulfide impurities. While not always strictly necessary for recrystallization, handling the compound under an inert atmosphere (e.g., nitrogen or argon) can improve purity and prevent degradation, especially during prolonged heating.[11] The precursor is known to be air and moisture sensitive.[10]

-

Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, according to institutional and local regulations. Given the toxicity, this waste must be treated as hazardous.[12]

The Recrystallization Workflow: A Step-by-Step Protocol

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures, while impurities remain either highly soluble or insoluble at all temperatures.

3.1. Part 1: Strategic Solvent Selection

Given the compound's structure (an amino group, a thiol group, and a pyridine ring), it possesses both polar and non-polar characteristics. A systematic screening of solvents is the most empirical and reliable approach. A synthesis procedure for the target compound mentions extraction with hot ligroin, suggesting that non-polar solvents are a good starting point.[9] A related precursor is recrystallized from isopropyl alcohol.[9]

Solvent Screening Protocol:

-

Place approximately 20-30 mg of the crude 2-Amino-6-methylpyridine-3-thiol into several small test tubes.

-

To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidates for initial screening include: Isopropanol, Ethanol, Toluene, Hexanes, Ethyl Acetate, and an Acetone/Water mixture.

-

A suitable solvent will not dissolve the compound at room temperature.

-

Heat the test tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[2]

-

Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.[13]

-

The optimal solvent is one that yields a large quantity of crystalline precipitate upon cooling.

Data Interpretation for Solvent Selection:

| Solvent System | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Causality |

| Isopropanol/Ethanol | High | Moderate to Low | The polar hydroxyl group interacts with the amino and pyridine functionalities. Good for moderately polar compounds. |

| Toluene | High | Low | The aromatic nature of toluene interacts well with the pyridine ring, while its non-polar character reduces solubility upon cooling. |

| Hexanes/Ligroin | Low to Moderate | Very Low | These non-polar solvents are unlikely to dissolve the compound well, even when hot, unless used in a two-solvent system.[9] |

| Ethyl Acetate | High | Moderate to Low | A solvent of intermediate polarity that can often provide a good balance of solubility. |

| Mixed Solvents (e.g., Toluene/Hexanes or Ethanol/Water) | High | Very Low | Used when no single solvent is ideal. The compound is dissolved in the "good" solvent (e.g., Toluene) and then the "poor" solvent (e.g., Hexanes) is added until turbidity appears, which is then cleared by adding a drop of the hot good solvent.[2] |

3.2. Part 2: The Purification Protocol

The following is a detailed, self-validating protocol for the recrystallization process.

Experimental Workflow Diagram:

Caption: Workflow for the purification of 2-Amino-6-methylpyridine-3-thiol.

Methodology:

-

Dissolution: Place the crude 2-Amino-6-methylpyridine-3-thiol in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[14] Causality: Using the minimum amount of solvent is critical for maximizing the yield upon cooling.[5]

-

Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated carbon.[4] Boil the solution for a few minutes. Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[14]

-

Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. Causality: Pre-heating prevents premature crystallization of the product in the funnel, which would decrease the yield.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[13] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively incorporate into the growing crystal lattice.[4]

-

Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[5] Causality: Using cold solvent minimizes the loss of the purified product, which has some solubility in the solvent.

-

Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.[4]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase concentration and re-cool.- Scratch the inside of the flask with a glass rod at the solution's surface.- Add a "seed" crystal of the pure compound to induce crystallization.[13] |

| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.[14] |

| Low Recovery | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with room temperature solvent. | - Concentrate the filtrate and cool to obtain a second crop of crystals.- Ensure all glassware for hot filtration is properly pre-heated.- Always wash crystals with ice-cold solvent.[5] |

| Impure Product (Poor MP) | - The solution was cooled too quickly.- Inappropriate solvent choice. | - Re-recrystallize the product, ensuring slow, undisturbed cooling.- Re-evaluate the solvent selection; a different solvent or a two-solvent system may be necessary. |

References

-

JoVE. Recrystallization, Filtration and Melting Point. [Link]

- Google Patents.

-

Chemistry LibreTexts. Recrystallization. [Link]

-

University of Toronto Scarborough. Recrystallization - Single Solvent. [Link]

-

Wired Chemist. Recrystallization. [Link]

-

Professor Dave Explains. Recrystallization. [Link]

-

National Center for Biotechnology Information. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. [Link]

-

PrepChem.com. Synthesis of 2-amino-6-methylpyridine. [Link]

-

Loba Chemie. 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Organic Syntheses. 3-aminopyridine. [Link]

-

A1 Quality Chemicals. 2-amino-6-methylpyridine SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. Bioinspired one-pot furan-thiol-amine multicomponent reaction for making heterocycles and its applications. [Link]

-

MDPI. Therapies from Thiopeptides. [Link]

-

Journal of Agricultural and Food Chemistry. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. [Link]

-

ResearchGate. Typical examples of impurities observed in synthesized peptides. [Link]

-

American Chemical Society. Accelerated Reduction and Solubilization of Elemental Sulfur By 1,2-Aminothiols. [Link]

-

National Center for Biotechnology Information. 2-Amino-6-methylpyridine. [Link]

Sources

- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Home Page [chem.ualberta.ca]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. 2-Amino-6-methylpyridine | C6H8N2 | CID 15765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-氨基-6-甲基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Amino-6-methylpyridine | 1824-81-3 [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. lobachemie.com [lobachemie.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. youtube.com [youtube.com]

- 14. Recrystallization [wiredchemist.com]

Application Notes and Protocols for 2-Amino-6-methylpyridine-3-thiol in Pharmaceutical Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 2-amino-6-methylpyridine-3-thiol as a pivotal intermediate in pharmaceutical research and development. The unique structural arrangement of an amino group, a thiol moiety, and a methyl group on the pyridine scaffold endows this compound with versatile reactivity, making it a valuable building block for the synthesis of complex heterocyclic systems, particularly thienopyridines, which are prominent in many biologically active compounds. This guide details a robust synthesis protocol for the intermediate itself, explores its application in the construction of key pharmaceutical precursors with the synthesis of an Olanzapine intermediate as a case study, and provides essential data on its properties and handling.

Introduction: The Strategic Importance of 2-Amino-6-methylpyridine-3-thiol

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Among these, the pyridine scaffold is a recurring motif in numerous approved drugs. The introduction of amino and thiol groups onto this ring system, as seen in 2-amino-6-methylpyridine-3-thiol, creates a bifunctional intermediate with significant potential for constructing more complex, fused heterocyclic systems.

The primary utility of this intermediate lies in its capacity to undergo cyclization reactions to form thienopyridines. The thienopyridine core is a key pharmacophore in several blockbuster drugs, most notably antiplatelet agents that act as P2Y12 receptor antagonists[1]. The amino group at the 2-position and the thiol group at the 3-position are perfectly poised for the construction of a fused thiophene ring, a common strategy in medicinal chemistry to explore new chemical space and modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

This guide will provide the necessary protocols and scientific rationale to empower researchers to effectively synthesize and utilize 2-amino-6-methylpyridine-3-thiol in their drug discovery programs.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 33761-31-8 | [2] |

| Molecular Formula | C₆H₈N₂S | [2] |

| Molecular Weight | 140.21 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | 133-138 °C | [3] |

| Solubility | Soluble in hot ligroin | [3] |

Safety and Handling:

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A lab coat should be worn at all times.

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Synthesis Protocol: 2-Amino-6-methylpyridine-3-thiol

The synthesis of 2-amino-6-methylpyridine-3-thiol is achieved through a two-step process starting from the readily available 2-amino-6-methylpyridine. This protocol is adapted from established literature procedures[3].

Step 1: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridine

This initial step involves the formation of a fused thiazole ring, which is subsequently hydrolyzed to yield the desired thiol.

Materials:

-

2-Amino-6-methylpyridine (68 g, 0.63 mole)

-

Glacial Acetic Acid (~1070 ml)

-

Sodium Thiocyanate (170.2 g, 2.1 moles)

-

Bromine (30.5 ml)

-

Isopropyl Alcohol

-

Activated Charcoal

Procedure:

-

In a suitable reaction vessel, dissolve 68 g of 2-amino-6-methylpyridine in approximately 500 ml of glacial acetic acid. Cool the solution to 10-15 °C using an ice bath.

-

In a separate beaker, suspend 170.2 g of sodium thiocyanate in about 570 ml of glacial acetic acid.

-

Add the sodium thiocyanate suspension to the cooled solution of 2-amino-6-methylpyridine.

-

Prepare a solution of 30.5 ml of bromine in approximately 60 ml of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture while maintaining the temperature between 10-15 °C.

-

After the addition is complete, stir the mixture at 10-15 °C for 1 hour.

-

Increase the temperature to 75-80 °C and stir for an additional 30 minutes.

-

Filter the hot solution to remove any insoluble materials.

-

Remove the solvent from the filtrate under reduced pressure.

-

Recrystallize the resulting residue from isopropyl alcohol containing activated charcoal to obtain 2-amino-5-methylthiazolo[4,5-b]pyridine. The expected melting point of the product is 150-160 °C[3].

Step 2: Hydrolysis to 2-Amino-6-methylpyridine-3-thiol

Materials:

-

2-Amino-5-methylthiazolo[4,5-b]pyridine (8 g)

-

20% Aqueous Sodium Hydroxide Solution (120 ml)

-

Ligroin

Procedure:

-

Reflux 8 g of 2-amino-5-methylthiazolo[4,5-b]pyridine in 120 ml of 20% aqueous sodium hydroxide solution for 6 hours.

-

Filter the resulting cloudy solution.

-

Acidify the filtrate and reduce it to dryness.

-

Extract the residue with hot ligroin to yield 2-amino-6-methylpyridine-3-thiol. The expected melting point is 133-138 °C[3].

Causality Behind Experimental Choices:

-

The use of sodium thiocyanate and bromine in acetic acid is a classic method for the thiocyanation of an aromatic amine. The reaction proceeds via an electrophilic substitution mechanism.

-

The subsequent hydrolysis of the thiazolo[4,5-b]pyridine intermediate under strong basic conditions cleaves the thiazole ring to unmask the thiol group.

-

The choice of ligroin for the final extraction is based on the solubility of the product and allows for its separation from inorganic salts formed during acidification and drying.

Application in Pharmaceutical Synthesis: A Case Study of an Olanzapine Intermediate

While direct examples of the use of 2-amino-6-methylpyridine-3-thiol in the synthesis of a specific marketed drug are not readily found in publicly available literature, its structural features strongly suggest its utility in synthesizing thienopyridine analogues of known drugs. A prominent example of a drug with a thieno-fused heterocyclic core is Olanzapine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder[3].

The synthesis of Olanzapine commonly proceeds through the key intermediate 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile[4]. The formation of this intermediate involves a nucleophilic aromatic substitution reaction between a 2-aminothiophene derivative and an o-halonitrobenzene. This reaction is directly analogous to how 2-amino-6-methylpyridine-3-thiol would be expected to react, leading to the formation of a thienopyridine scaffold.

Protocol for the Synthesis of an Analogous Olanzapine Intermediate

This protocol describes the synthesis of 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile, illustrating the type of transformation for which 2-amino-6-methylpyridine-3-thiol would be a valuable intermediate[5].

Materials:

-

2-Amino-5-methylthiophene-3-carbonitrile

-

o-Fluoronitrobenzene

-

Sodium Hydride (NaH)

-

Anhydrous Solvent (e.g., DMF or THF)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 2-amino-5-methylthiophene-3-carbonitrile in the anhydrous solvent.

-

Cool the solution in an ice bath and add sodium hydride portion-wise. The sodium hydride acts as a base to deprotonate the amino group, forming a more nucleophilic species.

-

After the addition of sodium hydride is complete, allow the mixture to stir at room temperature for a short period.

-

Add a solution of o-fluoronitrobenzene in the anhydrous solvent dropwise to the reaction mixture.

-

After the addition is complete, the reaction is typically heated to facilitate the nucleophilic aromatic substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful addition of water or a saturated aqueous solution of ammonium chloride.

-

The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield 5-methyl-2-(2-nitrophenylamino)thiophene-3-carbonitrile.

This key intermediate is then further elaborated through reduction of the nitro group and subsequent cyclization to form the core structure of Olanzapine[3][6]. The substitution of 2-amino-5-methylthiophene-3-carbonitrile with 2-amino-6-methylpyridine-3-thiol in a similar reaction sequence would lead to the formation of a thieno[2,3-b]pyridine scaffold, a highly sought-after structure in medicinal chemistry.

Analytical Characterization

The identity and purity of 2-amino-6-methylpyridine-3-thiol and its downstream products should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, S-H, and C=N.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Visualizations

Synthesis of 2-Amino-6-methylpyridine-3-thiol

Caption: Synthetic pathway to 2-amino-6-methylpyridine-3-thiol.

Application in the Synthesis of a Thienopyridine Scaffold

Caption: General scheme for thienopyridine synthesis.

References

-

PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

Quick Company. (n.d.). A One Pot Process For The Preparation Of Olanzapine Intermediate. Retrieved from [Link]

- U.S. Patent No. 7,863,442 B2. (2011). Processes for the synthesis of olanzapine. Google Patents.

- International Publication No. WO 2007/096895 A1. (2007). Preparation of anhydrous olanzapine of form-1. Google Patents.

-

Alkali Metals Limited. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). 2-Amino-3-bromo-6-methylpyridine: A Crucial Intermediate for Drug Discovery and Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery. Retrieved from [Link]

- Chinese Patent No. CN102276526B. (2013). Synthesis method of 2-amino pyridine compounds. Google Patents.

-

MDPI. (2017). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 22(10), 1599. Retrieved from [Link]

- Chinese Patent No. CN102225941A. (2011). Preparation method of antipsychotic drug olanzapine. Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. echemi.com [echemi.com]

- 3. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 4. A One Pot Process For The Preparation Of Olanzapine Intermediate [quickcompany.in]

- 5. CN102225941A - Preparation method of antipsychotic drug olanzapine - Google Patents [patents.google.com]

- 6. WO2007096895A1 - Preparation of anhydrous olanzapine of form-1 - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Stability Management of 2-Amino-6-methylpyridine-3-thiol

Introduction: The "Silent Killer" in Your Flask

As researchers, we often treat thiols as "just another functional group," but 2-Amino-6-methylpyridine-3-thiol (AMPT) presents a unique stability challenge. Unlike simple alkyl thiols, the aminopyridine scaffold creates an electronic environment that significantly lowers the oxidation potential of the sulfur atom.

The 2-amino group acts as a strong electron donor (via resonance), increasing the electron density at the C3 position. This makes the thiol proton less acidic but the sulfur atom significantly more nucleophilic and prone to radical formation. The result? A rapid, often unnoticed conversion into the disulfide dimer , which precipitates out of solution or silently ruins stoichiometric coupling reactions.

This guide is designed to move you from "hoping it works" to "guaranteeing it works."

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand how it happens. The oxidation of AMPT is not random; it follows a specific pathway accelerated by base , trace metals , and oxidizing solvents .

The Oxidation Cycle

The following diagram illustrates the pathway from the active monomer to the inactive dimer. Note that DMSO (often used as a universal solvent) acts as an oxidant in this system.

Figure 1: The oxidative pathway of AMPT. Note that the thiolate anion is the primary species susceptible to oxidation.

Module 2: Storage & Handling Protocols

The following protocols are non-negotiable for maintaining purity >98%.

Solvent Selection (The DMSO Trap)

Never store AMPT in DMSO. Dimethyl sulfoxide (DMSO) is not inert; it is a mild oxidant. The mechanism involves the formation of a sulfonium intermediate that transfers oxygen to the thiol, generating the disulfide and dimethyl sulfide (DMS).

| Solvent | Compatibility | Notes |

| DMSO | ❌ CRITICAL FAIL | Oxidizes thiols to disulfides within hours/days. |

| DMF / DMA | ⚠️ CAUTION | Use anhydrous, degassed grade only. |

| Methanol/Ethanol | ✅ GOOD | Good solubility, but must be degassed to remove dissolved O₂. |

| Water (Acidic) | ✅ EXCELLENT | Stable as the HCl salt (pH < 4). Oxidation is slow at low pH. |

The "Degassing" Standard

Dissolved oxygen is the primary oxidant. Before dissolving AMPT, you must remove O₂ from your solvent.

-

Method A (Gold Standard): Freeze-Pump-Thaw (3 cycles).

-

Method B (Routine): Sparging with Argon (not Nitrogen) for 15 minutes. Argon is heavier than air and provides a better "blanket" in the flask.

Additive Strategy

If your experiment tolerates it, always include a reducing agent.

-

For Storage/Stock Solutions: Add 1–5 mM DTT (Dithiothreitol) .

-

For Reaction Mixtures: Add TCEP (Tris(2-carboxyethyl)phosphine) .

-

Why TCEP? Unlike DTT, TCEP is effective at acidic/neutral pH and does not contain thiols itself, meaning it won't compete in S-alkylation reactions.

-

Module 3: Troubleshooting & Rescue Operations

If your material has turned into a yellow, insoluble solid or shows split NMR peaks, it has oxidized. Do not throw it away. The disulfide bond is reversible.

Protocol: Rescuing Oxidized Material

Use this workflow to regenerate the active monomer.[1]

Figure 2: Decision tree for recovering oxidized AMPT.

Frequently Asked Questions (FAQ)

Q1: My 1H NMR shows a complex set of split peaks in the aromatic region. Is my compound degrading? A: Likely, yes. This splitting is characteristic of the disulfide dimer . The dimer is not symmetric in all conformations, often leading to broadening or splitting of the pyridine protons.

-

Test: Add a drop of D2O with TCEP or DTT to your NMR tube. If the spectrum simplifies back to the monomer, it was just oxidation.

Q2: Can I use the hydrochloride salt instead of the free base? A: Yes, and you should. The HCl salt of 2-Amino-6-methylpyridine-3-thiol is significantly more stable than the free base. The protonation of the pyridine nitrogen and the amino group reduces the electron density of the ring, making the sulfur less nucleophilic and less prone to oxidation. Store it as the salt; neutralize only immediately before use.

Q3: I am running a nucleophilic substitution (SNAr). Why is the yield low? A: If you are using a base (like K₂CO₃) to deprotonate the thiol, you are accelerating dimerization.

-

Fix: Degas all solvents thoroughly. Add the base last , or use a "one-pot" reduction-alkylation protocol where TCEP is present during the addition of the electrophile.

Q4: Why does the solution turn yellow/orange over time? A: Pure thiols are often colorless. A yellowing indicates the formation of disulfides or, in worse cases, sulfenic acids (R-S-OH). If it turns dark orange/brown, you may have trace copper contamination catalyzing the oxidation. Add EDTA to chelate trace metals.

References

-

Synthesis and Stability of Aminopyridine Thiols Source: PrepChem (Adapted from US Patent 2,892,841 & 4,628,097). Context: Describes the synthesis via thiocyanate and hydrolysis, noting the sensitivity of the intermediate. URL:[Link]

-

DMSO as a Mild Oxidant for Thiols Source: Organic Chemistry Portal. Context: Details the mechanism of DMSO-mediated oxidation of thiols to disulfides, explaining why DMSO is incompatible with storage. URL:[Link]

-

Handling of Pyridine Thiols (Safety & Stability) Source: Loba Chemie Safety Data Sheet (MSDS). Context: Provides physical property data and general stability warnings for 2-amino-6-methylpyridine derivatives. URL:[Link]

-

Reductive Cleavage of Disulfides Source: National Institutes of Health (PubMed / PMC). Context: Discusses the kinetics of disulfide bond cleavage using TCEP and DTT in biological and chemical contexts. URL:[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Amino-6-methylpyridine-3-thiol

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyridine-3-thiol. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. My objective is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your process effectively. The synthesis of this molecule, while seemingly straightforward, presents unique challenges in a scale-up environment, particularly concerning reaction control, impurity management, and product stability.

Overview of Synthetic Strategies

The successful scale-up of 2-Amino-6-methylpyridine-3-thiol hinges on a robust and well-understood synthetic route. While several pathways can be envisioned, the most commonly cited laboratory-scale method proceeds from 2-Amino-6-methylpyridine through a thiazolo[4,5-b]pyridine intermediate, which is subsequently hydrolyzed.[1] An alternative, multi-step approach involves the functionalization of the pyridine ring via nitration and chlorination, followed by reduction and thiolation. Each route carries its own set of challenges that become more pronounced at a larger scale.

Workflow for Common Synthetic Route

Caption: Common synthetic routes to 2-Amino-6-methylpyridine-3-thiol.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during the synthesis. The answers are framed to help you diagnose the root cause and implement effective solutions.

Question 1: My reaction yield is consistently low after the hydrolysis step (Route 1). What are the likely causes?

Answer: Low yield is a common complaint when scaling this process. Let's break down the potential culprits in the hydrolysis and workup stages:

-

Incomplete Hydrolysis: The hydrolysis of the thiazolo[4,5-b]pyridine intermediate requires vigorous conditions (e.g., refluxing in 20% NaOH for 6 hours).[1] At scale, inefficient heat transfer can lead to lower internal temperatures and incomplete reaction.

-

Solution: Ensure your reactor's heating system is adequate and that agitation is sufficient to maintain a homogenous temperature throughout the reaction mass. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC) until the starting material is fully consumed.

-

-

Product Degradation: The target molecule contains both an amino group and a thiol. Under harsh basic conditions and high temperatures, side reactions can occur. The thiol is also susceptible to oxidation.

-

Solution: While vigorous conditions are necessary, prolonged reaction times beyond what is required for complete conversion should be avoided. After hydrolysis, it is critical to work up the reaction under an inert atmosphere (e.g., nitrogen or argon blanket) to minimize oxidation of the resulting thiolate.

-

-

Losses during Work-up: The acidification step is critical. The product precipitates upon acidification of the filtered, basic solution.[1]

-

Poor pH Control: If the pH is too low, the amino group will be protonated, potentially increasing solubility in the aqueous phase and leading to losses. If the pH is not low enough, precipitation will be incomplete.

-

Solution: Perform a lab-scale study to determine the optimal pH for maximum precipitation. During scale-up, add the acid slowly with good agitation and use a calibrated pH probe to avoid overshooting the target pH. Cooling the mixture during acidification can also enhance precipitation and recovery.

-

-

Extraction Losses: The protocol mentions extracting the final residue with hot ligroin.[1] The solubility of your product in the chosen solvent might be a limiting factor.

-

Solution: Ensure the ligroin is sufficiently hot and that the volume used is adequate for the batch size. You may need to perform multiple extractions to ensure complete recovery from the residue. Consider evaluating alternative solvents that may offer better solubility or a more favorable safety profile than ligroin.

-

Question 2: I'm observing a significant amount of a dark, tarry byproduct, especially during the initial thiocyanation/cyclization step. How can I prevent this?

Answer: The formation of dark, insoluble materials is often due to uncontrolled side reactions or polymerization. The initial step involving bromine and sodium thiocyanate in glacial acetic acid is highly exothermic and requires strict control.[1]

-

Causality: The reaction generates reactive intermediates. Poor temperature control can lead to over-bromination of the electron-rich aminopyridine ring or polymerization of thiocyanate species.

-

Self-Validating Protocol:

-

Strict Temperature Control: The procedure specifies cooling to 10-15°C before and during the bromine addition.[1] On a large scale, this requires a reactor with efficient cooling capacity. The addition of bromine must be done slowly and sub-surface to ensure rapid dispersion and prevent localized temperature spikes.

-

Reagent Quality: Ensure the 2-amino-6-methylpyridine is of high purity. Impurities can initiate side reactions. The starting material is known to be hygroscopic and sensitive to air and light, which can affect its quality.[2][3]

-

Inert Atmosphere: While not always specified in lab procedures, running reactions involving reactive intermediates under a nitrogen atmosphere can prevent oxidative side reactions that contribute to color formation.

-

Question 3: My final product purity is poor. TLC and HPLC show multiple spots, including one that I suspect is a disulfide. How can I minimize these impurities?

Answer: Impurity formation is a critical challenge, and the disulfide is the most common and predictable impurity for a thiol.

-

Disulfide Formation: The thiol group (-SH) is readily oxidized to a disulfide (-S-S-), particularly in the presence of air (oxygen), especially under neutral or basic conditions.

-

Mechanism: 2 R-SH + [O] → R-S-S-R + H₂O

-

Prevention: The most effective strategy is to maintain an inert atmosphere (N₂ or Ar) throughout the work-up, purification, and drying stages. Use degassed solvents for extraction and recrystallization. The addition of a small amount of a reducing agent, like sodium bisulfite, to the aqueous phase during workup can sometimes help, but this should be tested at a small scale first.

-

-

Other Impurities: These can arise from incomplete reactions or side reactions as discussed above. Isomeric impurities can also be a problem if using a nitration route.[4]

-

Purification Strategy: The cited method uses extraction with hot ligroin.[1] This is essentially a crude purification. For higher purity, a recrystallization from a suitable solvent system is necessary. You may need to screen various solvents (e.g., toluene, ethyl acetate/heptane mixtures, isopropanol) to find one that effectively separates the desired product from the disulfide and other impurities. Column chromatography is generally not ideal for large-scale purification of sulfur compounds due to potential streaking and the large solvent volumes required.

-

Question 4: How should I handle the safety aspects of this synthesis during scale-up, particularly concerning the reagents and byproducts?

Answer: Safety is paramount. Several components of this synthesis are hazardous.

-

2-Amino-6-methylpyridine (Starting Material): This compound is toxic if swallowed and fatal in contact with skin.[2][3][5] It also causes skin and eye irritation.[3]

-

Handling: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Handle in a well-ventilated area or a fume hood.

-

-

Bromine: Acutely toxic, corrosive, and a strong oxidizing agent.

-

Handling: Use in a dedicated fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.

-

-

Sodium Hydroxide (High Concentration): Highly corrosive.

-

Handling: The hydrolysis step generates significant heat upon quenching/acidification. Ensure slow addition of acid to the basic solution in a vessel rated for the temperature and pressure changes.

-

-

Hydrogen Sulfide (H₂S): While not used directly in Route 1, the acidification of any sulfide-containing waste streams can liberate highly toxic and flammable H₂S gas. If using Route 2 with NaSH, this is a major concern.[6]

-

Mitigation: All work-ups involving acidification of sulfur-containing mixtures should be done in a well-ventilated fume hood. Waste should be quenched with an oxidizing agent like sodium hypochlorite (bleach) before disposal to neutralize residual sulfides.

-

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 2-amino-6-methylpyridine starting material? A: The starting material should have a purity of >98% (by GC). Key attributes to check are moisture content (as it is hygroscopic[3]) and the absence of isomeric impurities. The material should be a white to light yellow solid. Darker colors may indicate degradation.

Q: Which analytical techniques are best for monitoring this process? A: A combination of techniques is ideal.

-

TLC: Excellent for quick, qualitative checks of reaction progress at the reactor side.

-

HPLC: The preferred method for quantitative analysis. A reverse-phase method can typically resolve the starting material, intermediate, final product, and the disulfide byproduct.

-

GC: Useful for checking the purity of the starting material and other volatile intermediates.

-

NMR: Essential for structural confirmation of the final product and key intermediates.

Q: How should the final product, 2-Amino-6-methylpyridine-3-thiol, be stored? A: Due to its sensitivity to oxidation, the product should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It should be kept in a cool, dark place.

Key Process Parameters & Data

| Parameter | Laboratory Scale Value[1] | Scale-Up Considerations |

| Thiocyanation Temp. | 10-15°C, then 75-80°C | Requires a reactor with excellent heating and cooling capabilities. Sub-surface addition of bromine is recommended. |

| Hydrolysis Conditions | 20% aq. NaOH, reflux, 6 hrs | Ensure efficient agitation and heat transfer to maintain reflux. Monitor for completion to avoid degradation from prolonged heating. |

| Purification Solvent | Hot Ligroin | Ligroin is highly flammable. Consider alternative, higher flashpoint solvents. Recrystallization may be needed for high purity. |

| Typical M.P. | 133-138°C | A broad melting range can indicate impurities. The disulfide byproduct will likely alter the melting point. |

Detailed Experimental Protocols (Adapted for Scale-Up)

Protocol 1: Synthesis of 2-Amino-5-methylthiazolo[4,5-b]pyridine

This protocol is adapted for a 1 kg scale from the literature.[1] All operations should be conducted in a suitable glass-lined reactor.

-

Reactor Setup: Charge the reactor with 2-Amino-6-methylpyridine (1.0 kg, 9.25 mol) and glacial acetic acid (7.5 L). Begin agitation and cool the vessel to 10-15°C.

-

Thiocyanate Addition: In a separate vessel, carefully prepare a suspension of sodium thiocyanate (2.6 kg, 32.1 mol) in glacial acetic acid (8.5 L). Transfer this suspension to the reactor while maintaining the internal temperature at 10-15°C.

-

Bromine Addition (CRITICAL STEP): Prepare a solution of bromine (475 mL, 9.25 mol) in glacial acetic acid (1.0 L). Add this bromine solution dropwise via an addition funnel or pump to the reactor over 2-3 hours. Crucially, ensure the internal temperature does not exceed 15°C. An exotherm will be observed.

-

Reaction: After the bromine addition is complete, stir the mixture at 10-15°C for an additional hour. Then, slowly heat the reactor to 75-80°C and hold for 30 minutes.

-

Isolation: Cool the reaction mixture to room temperature. Filter the solids and wash the cake with a small amount of cold acetic acid. Concentrate the filtrate under reduced pressure to obtain a residue.

-

Recrystallization: Recrystallize the residue from isopropyl alcohol, potentially with a charcoal treatment to remove colored impurities, to yield the intermediate.

Protocol 2: Hydrolysis to 2-Amino-6-methylpyridine-3-thiol

-

Reactor Setup: Charge the reactor with the intermediate from the previous step (e.g., 100 g, 0.56 mol) and 20% aqueous sodium hydroxide (1.5 L).

-

Inerting: Purge the reactor headspace with nitrogen and maintain a gentle nitrogen blanket throughout the reaction and work-up.

-

Hydrolysis: Heat the mixture to reflux (approx. 105-110°C) with vigorous agitation. Hold at reflux for at least 6 hours, monitoring for completion by HPLC.

-

Work-up: Cool the cloudy solution to room temperature and filter to remove any insoluble material.

-

Precipitation (CRITICAL STEP): Transfer the filtrate to a separate vessel equipped with good agitation, a pH probe, and cooling. Cool the solution to 0-5°C. Slowly add concentrated hydrochloric acid to adjust the pH to the predetermined optimum (typically pH 6-7). The product will precipitate as a solid.

-

Isolation & Drying: Filter the solid product, wash the cake with cold, deoxygenated water, and then with a non-polar solvent like heptane. Dry the product under vacuum at a moderate temperature (<50°C) until a constant weight is achieved.

Impurity Formation Pathway Diagram

Caption: Key impurity formation pathways in the synthesis.

References

-

PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2-amino-6-methylpyridine and steric hindrance. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Retrieved from [Link]

- Google Patents. (1986). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

- Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

-

Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

PubMed Central (PMC). (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. Retrieved from [Link]

-

ResearchGate. (2020). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

National Institutes of Health (NIH). (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]

- Google Patents. (2006). RU2288169C2 - Sodium hydrosulfide production process.

-

ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

-

Chad's Prep. (2018). Nomenclature, Synthesis, and Reactions of Thiols. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiobenzophenone. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

-

ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

MDPI. (2023). Therapies from Thiopeptides. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of sodium sulfide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Reactions of thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

-

SpringerLink. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Arkivoc. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

AusIMM. (n.d.). Sodium Hydrosulfide Handbook. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. lobachemie.com [lobachemie.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. ausimm.com [ausimm.com]

Technical Support Center: Solvent Effects in 2-Amino-6-methylpyridine-3-thiol Synthesis

Welcome to the technical support guide for the synthesis of 2-Amino-6-methylpyridine-3-thiol. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important heterocyclic intermediate. We will delve into the critical role of solvent selection, providing not just protocols but the underlying chemical principles to empower you to troubleshoot and optimize your reaction effectively.

Core Principles: The "Why" Behind Solvent Selection

The synthesis of 2-Amino-6-methylpyridine-3-thiol, like many functionalized aminothiols, is often achieved through a variation of the Gewald multicomponent reaction.[1][2] This reaction class is exceptionally powerful for building complex heterocyclic scaffolds in a single step. However, its success is profoundly influenced by the reaction environment, particularly the solvent.

The reaction typically proceeds through three key stages:

-

Knoevenagel-Cope Condensation: An initial condensation between a carbonyl compound and an active methylene nitrile.

-

Sulfur Addition: Nucleophilic attack by the intermediate carbanion on elemental sulfur (S₈).

-

Cyclization & Tautomerization: Intramolecular attack of the sulfur anion onto the nitrile group, followed by tautomerization to form the stable aromatic 2-aminothiophene (or in our case, pyridine-thiol) ring.[3][4]

The solvent's role is not passive; it actively participates by:

-

Solubilizing Reactants: Elemental sulfur is notoriously insoluble in many organic solvents. Effective solubilization is paramount for the reaction to proceed.[5][6]

-

Mediating Base Catalysis: The base catalyst (often a secondary or tertiary amine) used to promote the initial condensation is highly influenced by the solvent's polarity.

-

Stabilizing Intermediates: The charged intermediates formed during the reaction are stabilized to varying degrees by different solvents, affecting reaction rates and potentially opening pathways to side products.

-

Controlling Temperature: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for overcoming activation barriers without promoting decomposition.

Proposed Reaction Mechanism

Below is a plausible mechanism for the synthesis, illustrating the critical steps where solvent effects are most pronounced.

Caption: Plausible Gewald-type reaction pathway for pyridine-thiol synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low (<30%). What is the most likely solvent-related cause?

Answer: Low yield is the most common complaint and is frequently tied to poor solubility of elemental sulfur.

-

Primary Cause: You may be using a non-polar or aprotic solvent like toluene, hexane, or dioxane. While these can work, they are poor solvents for sulfur, leading to a heterogeneous mixture where the reaction is incredibly slow. The second version of the Gewald reaction is typically performed in polar solvents like methanol, ethanol, or DMF at around 50 °C.[2]

-

Troubleshooting Steps:

-

Switch to a Polar, Protic Solvent: Ethanol is often the best starting point. It strikes an excellent balance between sulfur solubility, a suitable boiling point for gentle heating (40-60 °C), and ease of removal.[5][6]

-

Consider DMF or DMSO for Stubborn Cases: If starting materials are particularly insoluble, Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used. Be aware that their high boiling points can make product isolation more difficult and may promote side reactions if the temperature is not carefully controlled.

-

Ensure Anhydrous Conditions: Water produced during the initial condensation can inhibit the reaction. While not always necessary, using a Dean-Stark apparatus with solvents like toluene can sometimes improve yields, though this is less common for standard Gewald protocols.[5]

-

Q2: I'm observing a significant amount of a dark, insoluble, tar-like byproduct. What is it and how can I prevent it?

Answer: This is likely due to dimerization or polymerization of your starting materials or reactive intermediates.[5] This issue is often exacerbated by incorrect solvent choice and excessive heat.

-

Primary Cause: The highly reactive α,β-unsaturated nitrile intermediate can polymerize, especially under harsh conditions (high temperature or prolonged reaction times). Malononitrile derivatives, in particular, can be prone to undesired dimerization.[3]

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: Do not exceed 60-70 °C unless a specific protocol for your substrate demands it. Often, 40-50 °C is sufficient.

-

Change the Order of Addition: Try adding the base catalyst slowly at a lower temperature to control the rate of the initial condensation, preventing a rapid buildup of the reactive intermediate.

-

Solvent Viscosity and Polarity: A switch from a high-boiling aprotic solvent (like DMF) to a lower-boiling protic solvent (like ethanol) can sometimes mitigate this by allowing for better temperature control and potentially altering the stability of the polymer-prone intermediate.

-

Q3: The final product is difficult to purify and won't crystallize. Are there any solvent-related strategies to improve this?

Answer: Purification challenges often arise from residual high-boiling solvents or the presence of closely related impurities. Recrystallization is typically the most effective method for purifying solid products like this.[5]

-

Troubleshooting Steps:

-

Solvent Selection for Workup: After the reaction, if you are using DMF or DMSO, quench the reaction mixture by pouring it into ice-water. This will often precipitate the crude product, leaving highly polar impurities and the solvent behind in the aqueous layer.

-

Recrystallization Solvent System:

-

Single Solvent: Ethanol or methanol are excellent starting points for recrystallization.[5]

-

Solvent/Anti-Solvent System: A mixture of ethyl acetate and hexanes is a very common and effective system for compounds of intermediate polarity.[5] Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists, then allow to cool slowly.

-

For more polar products, a Dichloromethane/Methanol or Acetone/Water system can be effective.

-

-

Q4: How does the choice of base (e.g., triethylamine vs. morpholine) interact with the solvent?

Answer: The base is not just a proton acceptor; its effectiveness is intimately linked to the solvent environment.

-

Mechanism of Action: The base deprotonates the active methylene compound to initiate the condensation. Secondary amines like morpholine or piperidine are often more effective catalysts than tertiary amines like triethylamine because they can also participate in activating the elemental sulfur.[5]

-

Solvent Interaction:

-

In Polar Protic Solvents (Ethanol, Methanol): These solvents can solvate both the base and its conjugate acid, maintaining a stable equilibrium and catalytic activity. The choice between morpholine and triethylamine is often substrate-dependent.

-

In Aprotic Solvents (DMF, Toluene): The base's strength and nucleophilicity can be enhanced in aprotic environments. However, this can sometimes lead to uncontrolled side reactions. The combination of a strong base in an aprotic solvent should be approached with caution, using lower temperatures initially.

-

Data Summary: Solvent Characteristics

| Solvent | Type | Typical Yields | Boiling Point (°C) | Key Considerations & Rationale |

| Ethanol | Polar Protic | Good to Excellent | 78 | Recommended starting point. Good sulfur solubility, promotes clean reaction, easy to remove under vacuum.[6] |

| Methanol | Polar Protic | Good to Excellent | 65 | Similar to ethanol, but lower boiling point may require longer reaction times. |

| DMF | Polar Aprotic | Variable to Excellent | 153 | Excellent solvent for reactants, but high boiling point complicates removal and can promote side reactions/darkening if overheated.[2] |

| Dioxane | Non-polar Ether | Poor to Moderate | 101 | Generally poor choice due to low sulfur solubility, leading to slow and incomplete reactions. |

| Toluene | Non-polar | Poor to Moderate | 111 | Can be used with a Dean-Stark trap to remove water, but poor sulfur solubility is a major drawback.[6] |

Recommended Experimental Protocol

This protocol is a generalized, robust starting point based on the principles of the Gewald reaction, optimized for the synthesis of 2-Amino-6-methylpyridine-3-thiol.

Workflow Diagram

Sources

Technical Support Center: 2-Amino-6-methylpyridine-3-thiol Isolation

Topic: Work-up procedure for 2-Amino-6-methylpyridine-3-thiol synthesis Ticket ID: CHEM-SUP-2A6M3T Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Core Protocol: The "Golden Route"

Based on the hydrolysis of 2-amino-6-methyl-3-thiocyanatopyridine.[1]

This protocol assumes you have already performed the electrophilic thiocyanation of 2-amino-6-methylpyridine (using

Reagents & Stoichiometry Table

| Reagent | Role | Conc./Equiv. | Critical Note |

| Crude Intermediate | Substrate | 1.0 equiv | Usually a thiocyanate or thiazolo-fused salt.[1] |

| NaOH (aq) | Hydrolysis Base | 20% w/v (Excess) | Must be degassed to prevent oxidation.[1] |

| HCl (aq) | Acidifier | 6 M to 1 M | For precise pH adjustment.[1] |

| Dithiothreitol (DTT) | Reducing Agent | 0.05 equiv | Optional "insurance" against disulfide formation.[1] |

| Ligroin / Hexanes | Extraction Solvent | N/A | For final purification (hot extraction).[1] |

Step-by-Step Procedure

1. Anaerobic Hydrolysis

-

Action: Suspend the intermediate (e.g., 2-amino-6-methyl-3-thiocyanatopyridine) in 20% NaOH solution (approx. 15 mL per gram of substrate).[1]

-

Pre-requisite: Crucial. Sparge the NaOH solution with Argon or Nitrogen for 15 minutes before adding the solid.[1]

-

Reaction: Reflux for 4–6 hours under an inert balloon.

-

Checkpoint: The solution should become homogenous (cloudy to clear). If solids persist after 6 hours, check temperature; the thiazole ring opening requires significant energy.[1]

2. Filtration & Clarification

-

Action: Cool the mixture to room temperature (approx. 25°C). Filter off any insoluble impurities (unreacted starting material) using a sintered glass funnel.[1]

-

Precaution: Keep the filtrate under inert gas coverage as much as possible.[1]